molecular formula C6H12NO3P B14615491 Cyanomethyl propan-2-yl methylphosphonate CAS No. 58263-97-1

Cyanomethyl propan-2-yl methylphosphonate

Cat. No.: B14615491
CAS No.: 58263-97-1
M. Wt: 177.14 g/mol
InChI Key: FZVBKHKJGRBUJX-UHFFFAOYSA-N
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Description

Cyanomethyl propan-2-yl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl propan-2-yl methylphosphonate typically involves the reaction of cyanomethyl phosphonate with isopropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl propan-2-yl methylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Cyanomethyl propan-2-yl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanomethyl propan-2-yl methylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

    Diisopropyl methylphosphonate: This compound is similar in structure but lacks the cyanomethyl group.

    Methylphosphonic acid: A simpler phosphonate compound without the isopropyl and cyanomethyl groups.

Uniqueness: Cyanomethyl propan-2-yl methylphosphonate is unique due to the presence of both the cyanomethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other phosphonates.

Properties

CAS No.

58263-97-1

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxyacetonitrile

InChI

InChI=1S/C6H12NO3P/c1-6(2)10-11(3,8)9-5-4-7/h6H,5H2,1-3H3

InChI Key

FZVBKHKJGRBUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)OCC#N

Origin of Product

United States

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